2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one
Overview
Description
2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound is involved in the synthesis of various heterocyclic compounds. One notable example is its role in the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids through a multi-step process starting from a furo-pyrrole precursor, highlighting its utility in constructing complex nitrogen-containing rings, which are prevalent in pharmaceuticals and agrochemicals (Bencková & Krutošíková, 1997).
It acts as a precursor in the generation of 2H-Azirine-2-carbonyl azides, which serve as reactive intermediates for the formation of a variety of heterocyclic compounds, including pyrroles and pyrrolopyridines, demonstrating its versatility in synthetic organic chemistry (Funt et al., 2020).
A novel approach using this compound in copper-catalyzed radical annulation reactions has been developed to access fused pyrroline compounds. This methodology underscores its potential in creating intricate molecular architectures useful in the development of new materials and biologically active molecules (Ouyang et al., 2015).
Development of New Materials
Its derivatives have been utilized in the construction of functionalized tricyclic frameworks containing an azocine moiety. These frameworks are important in the development of new materials with potential applications in electronics and photonics (Yavari & Seyfi, 2012).
The azido group in similar compounds has been exploited in the synthesis of cadmium(II) Schiff base complexes, which exhibit corrosion inhibition properties on mild steel. This application is crucial in materials science for protecting infrastructure and machinery against corrosion (Das et al., 2017).
Magnetic Properties and Catalysis
- Azido-bridged binuclear transition metal systems synthesized using similar compounds have shown strong ferromagnetic interactions. Such materials are valuable for studying magneto-structural correlations and could be used in developing new magnetic materials (Zhang et al., 2012).
Properties
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-azidoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-11-10-1-8(13)12-2-6-4-14-5-7(6)3-12/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIULXAPMHZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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